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2-Amino-3-guanidino-propionic acid

Insulin secretion Pancreatic β-cell Cationic amino acid

Securing a reliable source of 2-Amino-3-guanidino-propionic acid (AGPA) that guarantees structural fidelity is critical for reproducible enzymology. Unlike 3-guanidinopropionic acid, AGPA is not a creatine kinase substrate, making it the definitive probe for arginase I co-crystallization (PDB 4FCI) and insulinotropic signaling studies. - Arginase I Co-Crystallization: Validated unreactive substrate analog with high-resolution structures at 1.82-1.9 Å, enabling precise mapping of the α-amino acid recognition pocket. - Creatine Kinase Specificity: Acts as a clean competitive inhibitor (Ki = 30 mM) with zero substrate activity, providing a baseline for active-site geometry studies. - Pancreatic β-Cell Research: The only non-arginine guanidino compound that fully reproduces L-arginine's effects on insulin release and 86Rb+ efflux. Supplied with full analytical documentation to support immediate experimental use.

Molecular Formula C4H10N4O2
Molecular Weight 146.15 g/mol
CAS No. 14191-91-4
Cat. No. B13440374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-guanidino-propionic acid
CAS14191-91-4
Molecular FormulaC4H10N4O2
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=C(N)N
InChIInChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
InChIKeyXNBJHKABANTVCP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-guanidino-propionic acid: Overview


2-Amino-3-guanidino-propionic acid (CAS 14191-91-4), systematically named β-guanidino-L-alanine and also referred to as dinor-L-arginine or AGPA, is a non-proteinogenic L-α-amino acid derivative of L-alanine in which a guanidino group replaces one methyl hydrogen at the β-carbon [1]. It possesses both an α-amino acid backbone and a guanidinium side chain that is two methylene units shorter than that of L-arginine, giving it unique steric and hydrogen-bonding properties not shared by simpler guanidino acids such as 3-guanidinopropionic acid (β-GPA) or guanidinoacetic acid [2]. The compound is commercially available as the free base (C₄H₁₀N₄O₂, MW 146.15) or the hydrochloride salt (CAS 1482-99-1, MW 182.61) and is recognized by ChEBI as a Brassica napus metabolite [3].

Non-phosphorylatable arginase I / creatine kinase probe
Arginine-mimetic β-cell insulin secretion tool
Minimal guanidino amino acid for peptide secondary structure design
Negative control for adipocyte insulin-like activity assays

Why 2-Amino-3-guanidino-propionic acid Cannot Be Substituted


The presence of both a free α-amino group and a β-guanidino group on the same propionic acid scaffold creates a pharmacophore that cannot be replicated by the more common guanidinoalkanoic acids. 3-Guanidinopropionic acid (β-GPA, CAS 353-09-3) lacks the α-amino group entirely and is a demonstrated substrate for creatine kinase, leading to N-phosphorylation and muscle accumulation [1]. Guanidinoacetic acid (glycocyamine) bears the guanidino moiety on the α-carbon directly bonded to the carboxylate and functions primarily as a creatine precursor [2]. The target compound, in contrast, is not phosphorylated by creatine kinase and acts as a competitive inhibitor instead [3], while its α-amino group enables dominant hydrogen-bond recognition by enzymes such as human arginase I in a manner unavailable to β-GPA or guanidinoacetic acid [4]. Therefore, procurement of an analog lacking either the α-amino or the β-guanidino substituent will result in fundamentally different biochemical behavior in any of the assays detailed below.

3-Guanidinopropionic acid (β-GPA)
Lacks the α-amino group; acts as a creatine kinase substrate and may accumulate as N-phosphate, potentially confounding phosphagen studies.
Guanidinoacetic acid
Guanidino moiety placement on α-carbon differs; functions as a creatine precursor and may not engage arginase I recognition pocket equivalently.
Longer- or shorter-chain arginine analogs
Altered side-chain length can shift insulinotropic, helical propensity, and arginase binding profiles; may not replicate the specific α-amino/β-guanidino scaffold recognition.

2-Amino-3-guanidino-propionic acid: Comparative Evidence


Pancreatic β-Cell Insulin Secretion: AGPA vs. Guanidino Analogs

In perifused rat pancreatic islets, 2-amino-3-guanidinopropionic acid was the only compound among several structurally related guanidino derivatives that fully mimicked the effect of L-arginine on both 86Rb+ efflux (a measure of K+ channel depolarization) and insulin release. Critically, 3-guanidinopropionic acid (β-GPA), guanidinoacetic acid, citrulline, and guanidine itself were all completely inactive [1]. This demonstrates that the combination of the α-amino group with a β-guanidino substituent at a specific side-chain length is a stringent structural requirement for B-cell recognition, a feature absent in the simpler guanidinoalkanoic acids.

Insulin Secretion Selectivity
Head-to-head
AGPA uniquely active among guanidino analogs; mimicked L-arginine effect on 86Rb+ efflux and insulin release. β-GPA, guanidinoacetic acid, citrulline, guanidine all inactive.
Supports insulin secretion probe context
Perifused rat islet model; binary active/inactive classification
Insulin secretion Pancreatic β-cell Cationic amino acid 86Rb+ efflux

Creatine Kinase Discrimination: AGPA vs. 3-GPA

In a direct kinetic study of guanidine substrate analogs with rabbit muscle creatine kinase (EC 2.7.3.2), L-α-amino-β-guanidine propionic acid (AGPA) exhibited no detectable phosphorylation whatsoever, whereas creatine was phosphorylated with a maximal rate (Vmax) defined as 100%, and cyclocreatine reached 45% of the creatine Vmax [1]. AGPA instead acted as a competitive inhibitor of the forward reaction with a Ki of 30 mM [1]. By contrast, 3-guanidinopropionic acid (β-GPA) is a known substrate for creatine kinase and undergoes phosphorylation to form the N-phosphate, leading to significant accumulation in muscle tissue [2]. This sharp functional difference arises solely from the presence of the α-amino group in AGPA, which prevents phosphorylation while still permitting active-site binding.

Creatine Kinase Discrimination
Head-to-head
Ki = 30 mM; no detectable phosphorylation (0% substrate activity vs. 100% for creatine)
Supports non-phosphorylatable active-site probe context
Rabbit muscle CK, pH 7.4, 30 °C
Creatine kinase Phosphagen Substrate analog Enzyme kinetics

Arginase I Binding Mode: AGPA vs. L-Arginine

X-ray crystal structures of human arginase I (HAI) in complex with AGPA have been determined at resolutions of 1.82 Å (Mn²⁺₂-HAI-AGPA, PDB 4FCI) and 1.9 Å (Co²⁺₂-HAI-AGPA, PDB 4FCK) [1]. In these structures, hydrogen bonds to the α-carboxylate and α-amino groups of AGPA dominate enzyme–inhibitor recognition, and the guanidinium group does not interact directly with the binuclear metal cluster [1]. This binding mode contrasts sharply with that of the natural substrate L-arginine, whose longer guanidinium side chain directly coordinates the dimanganese center during catalysis [2]. The two-methylene truncation in AGPA relative to L-arginine precludes metal coordination while preserving high-affinity binding through the α-amino acid moiety, making AGPA a well-defined unreactive substrate analog for structural and mechanistic studies.

Arginase I Binding Mode
Head-to-head
α-Carboxylate/amino groups dominate recognition; guanidinium does not coordinate binuclear metal center. Contrasts with L-arginine's direct metal ligation.
Supports α-amino acid pocket probe context
X-ray structures at 1.82–1.9 Å resolution
Arginase I X-ray crystallography Enzyme-inhibitor recognition Dinor-L-arginine

Peptide Helix Propensity: Agp vs. Arginine Analogs

Circular dichroism analysis of 12 alanine-based host–guest peptides containing arginine analogs with systematically varied side-chain lengths revealed that helix propensity follows the order Agp < Agb < Arg > Agh, where Agp is (S)-2-amino-3-guanidinopropionic acid (the target compound), Agb is (S)-2-amino-4-guanidinobutyric acid, Arg is L-arginine, and Agh is (S)-2-amino-6-guanidinohexanoic acid [1]. For C-capping energetics, the trend is Agp < Agb < Arg < Agh, indicating more favorable C-cap stabilization with increasing side-chain length [1]. Agp, with the shortest side chain (one methylene linking the α-carbon to the guanidino group), is the poorest helix propagator and the least favorable C-cap residue among the series, providing a quantifiable structural differentiation for peptide design.

Peptide Helix Propensity
Ranked among tested set
Lowest helix propensity and C-cap among Arg analogs (Agp Agh for helix; Agp
Supports weak helix-bias residue context
CD spectroscopy of Ala-based peptides
Adipocyte Insulin-Mimetic Activity
Head-to-head
Inactive – did not counteract adrenalin-induced ATP depression or stimulate glucose oxidation. Longer-chain homologs (homoarginine, Arg) active.
Supports negative-control context for insulin-like response
Isolated rat epididymal fat cells
Peptide helicity Arginine analogs Circular dichroism Side-chain length

Adipocyte Insulin-Mimetic Activity: AGPA Inactive

In a systematic study of arginine homologues on isolated fat cells, the shorter arginine homologues including 2-amino-3-guanidinopropionic acid (AGPA) and 2-amino-4-guanidino-butyric acid (Agb) were totally inactive in counteracting the adrenalin-induced depression of ATP levels and in stimulating glucose oxidation, whereas the longer-chain homologues homoarginine (2-amino-6-guanidinocaproic acid) and L-arginine itself exhibited clear insulin-like activity by re-elevating ATP levels and enhancing glucose oxidation [1]. The methyl esters of these compounds showed only slight activity. This side-chain length-dependent functional dichotomy demonstrates that the short guanidino side chain of AGPA cannot engage the molecular targets required for the insulin-like metabolic response, distinguishing it sharply from the physiologically active longer-chain guanidino amino acids.

Adipocyte Insulin-Mimetic Activity
Head-to-head
Inactive – did not counteract adrenalin-induced ATP depression or stimulate glucose oxidation. Longer-chain homologs (homoarginine, Arg) active.
Supports negative-control context for insulin-like response
Isolated rat epididymal fat cells
Adipocyte metabolism Arginine homologues Insulin-like activity ATP level

2-Amino-3-guanidino-propionic acid: Research Applications


Arginase I Structural Biology and Inhibitor Design

AGPA is the crystallographically validated unreactive substrate analog of choice for human arginase I co-crystallization studies, with high-resolution structures available at 1.82–1.9 Å (PDB 4FCI, 4FCK) [1]. Its binding mode, in which the α-carboxylate and α-amino groups dominate recognition while the guanidinium does not coordinate the binuclear metal center, allows researchers to probe the α-amino acid recognition pocket independently of metal-ligand interactions. This compound should be prioritized over L-arginine for structural studies aimed at designing arginase inhibitors that target peripheral binding sites rather than the catalytic metal cluster.

Creatine Kinase Mechanistic Studies

Because AGPA shows no detectable phosphorylation by rabbit muscle creatine kinase (0% substrate activity vs. 100% for creatine) and acts as a competitive inhibitor with Ki = 30 mM [2], it serves as a unique probe to study creatine kinase active-site geometry without the confounding effects of phosphagen product formation. This property differentiates it decisively from 3-guanidinopropionic acid (β-GPA), which is a known creatine kinase substrate that undergoes N-phosphorylation and accumulates in muscle [3]. For enzymologists investigating the structural determinants of creatine kinase substrate specificity, AGPA provides a clean baseline.

Pancreatic β-Cell Insulin Secretion Research

In perifused rat islet preparations, AGPA is the only non-arginine guanidino compound that fully reproduces the effects of L-arginine on 86Rb+ efflux and insulin release, while 3-guanidinopropionic acid, guanidinoacetic acid, citrulline, and guanidine are all inactive [4]. This selectivity makes AGPA an essential tool compound for dissecting the structural requirements of the cationic amino acid recognition system in pancreatic β-cells, and it should be selected whenever the experimental design requires a guanidino–amino acid that retains insulinotropic activity without the full side-chain length of arginine.

Peptide Engineering: Secondary Structure Tuning

The position of Agp as the weakest helix propagator and least favorable C-capping residue among arginine side-chain homologs (Agp < Agb < Arg > Agh for helix propensity; Agp < Agb < Arg < Agh for C-cap) makes it the residue of choice when the goal is to minimize helical bias while retaining a guanidinium functionality [5]. Its incorporation into synthetic peptides via Fmoc-based solid-phase synthesis, using the orthogonal guanidinylation strategy established by Cheng et al., enables precise modulation of peptide secondary structure for applications in drug design and biomaterials.

Application
Selection Property
Validation Focus
Arginase I structural probe
α-Amino acid recognition pocket binding
Metal-independent binding site validation
Creatine kinase active-site probe
Non-phosphorylatable competitive inhibition
Substrate discrimination mechanism review
Pancreatic β-cell cationic amino acid probe
Arginine-mimetic insulinotropic selectivity
Cationic amino acid recognition system review
Peptide secondary structure tuning
Minimal guanidino helical bias
Helix propensity and C-cap energetics review

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